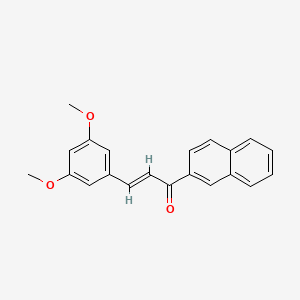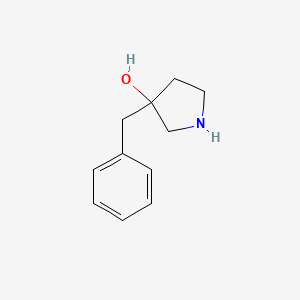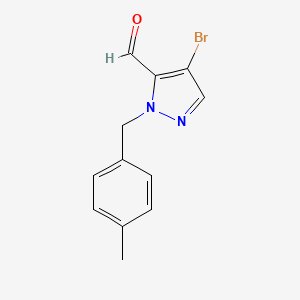
3-(3,5-Dimethoxyphenyl)-1-(2-naphthyl)prop-2-en-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(3,5-Dimethoxyphenyl)-1-(2-naphthyl)prop-2-en-1-one is an organic compound that belongs to the class of chalcones Chalcones are aromatic ketones with two phenyl rings connected by a three-carbon α,β-unsaturated carbonyl system
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3,5-Dimethoxyphenyl)-1-(2-naphthyl)prop-2-en-1-one typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out between 3,5-dimethoxybenzaldehyde and 2-acetylnaphthalene in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually conducted in an ethanol or methanol solvent at room temperature or slightly elevated temperatures.
Reaction Scheme: [ \text{3,5-Dimethoxybenzaldehyde} + \text{2-Acetylnaphthalene} \xrightarrow{\text{NaOH}} \text{this compound} ]
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up by optimizing the reaction conditions, such as using continuous flow reactors to enhance the reaction efficiency and yield. The use of catalysts and advanced purification techniques, such as recrystallization and chromatography, can further improve the quality and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
3-(3,5-Dimethoxyphenyl)-1-(2-naphthyl)prop-2-en-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding epoxides or carboxylic acids.
Reduction: Reduction reactions can convert the α,β-unsaturated carbonyl system to saturated ketones or alcohols.
Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl or naphthyl rings, introducing different substituents.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic or basic conditions.
Reduction: Reagents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) in anhydrous solvents.
Substitution: Reagents such as halogens (Cl₂, Br₂) or nitrating agents (HNO₃) under controlled conditions.
Major Products Formed
Oxidation: Formation of epoxides or carboxylic acids.
Reduction: Formation of saturated ketones or alcohols.
Substitution: Formation of halogenated or nitrated derivatives.
Aplicaciones Científicas De Investigación
3-(3,5-Dimethoxyphenyl)-1-(2-naphthyl)prop-2-en-1-one has several scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of various organic compounds and materials.
Biology: Studied for its potential biological activities, such as antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Investigated for its potential therapeutic applications in drug development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 3-(3,5-Dimethoxyphenyl)-1-(2-naphthyl)prop-2-en-1-one involves its interaction with specific molecular targets and pathways. The compound’s α,β-unsaturated carbonyl system can undergo Michael addition reactions with nucleophiles, leading to the formation of covalent adducts. These interactions can modulate various biological pathways, such as enzyme inhibition or activation, and influence cellular processes.
Comparación Con Compuestos Similares
Similar Compounds
- 3-(3,4-Dimethoxyphenyl)-1-(2-naphthyl)prop-2-en-1-one
- 3-(3,5-Dimethoxyphenyl)-1-(1-naphthyl)prop-2-en-1-one
- 3-(3,5-Dimethoxyphenyl)-1-(2-anthracenyl)prop-2-en-1-one
Uniqueness
3-(3,5-Dimethoxyphenyl)-1-(2-naphthyl)prop-2-en-1-one is unique due to the specific positioning of the methoxy groups on the phenyl ring and the presence of the 2-naphthyl group
Propiedades
Fórmula molecular |
C21H18O3 |
|---|---|
Peso molecular |
318.4 g/mol |
Nombre IUPAC |
(E)-3-(3,5-dimethoxyphenyl)-1-naphthalen-2-ylprop-2-en-1-one |
InChI |
InChI=1S/C21H18O3/c1-23-19-11-15(12-20(14-19)24-2)7-10-21(22)18-9-8-16-5-3-4-6-17(16)13-18/h3-14H,1-2H3/b10-7+ |
Clave InChI |
NSGCFOBTJVKYLH-JXMROGBWSA-N |
SMILES isomérico |
COC1=CC(=CC(=C1)/C=C/C(=O)C2=CC3=CC=CC=C3C=C2)OC |
SMILES canónico |
COC1=CC(=CC(=C1)C=CC(=O)C2=CC3=CC=CC=C3C=C2)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-(Difluoromethyl)-4-[(1-methylpiperidin-4-yl)oxy]aniline](/img/structure/B12083729.png)




![2-[[2-[[2-[(2-aminoacetyl)amino]acetyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]propanoic acid](/img/structure/B12083770.png)

![(8S,9S,13S,14S,17S)-13-ethyl-17-ethynyl-3-methoxy-4,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-ol](/img/structure/B12083779.png)
![3,3-Difluoro-N-[(oxan-4-yl)methyl]cyclobutan-1-amine](/img/structure/B12083781.png)
![tert-butyl 3-[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiophen-2-yl]pyrrolidine-1-carboxylate](/img/structure/B12083787.png)



![2-(3-Methyl-3,8-diazabicyclo[3.2.1]oct-8-YL)ethanamine](/img/structure/B12083799.png)
